molecular formula C8H13NO2 B12963279 Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate

Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B12963279
M. Wt: 155.19 g/mol
InChI Key: WDAMFWGDRJKYBI-UHFFFAOYSA-N
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Description

Methyl 6-aminobicyclo[310]hexane-6-carboxylate is a bicyclic compound featuring a unique structure that includes a six-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate typically involves the intramolecular cyclopropanation of alpha-diazoacetates. This reaction is catalyzed by transition metals such as ruthenium (Ru) or cobalt (Co). The process begins with the preparation of alpha-diazoacetate intermediates, which are then subjected to cyclopropanation under controlled conditions to form the bicyclic structure.

Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step synthesis starting from readily available precursors. The process involves the use of bromoacetyl bromide and 3-methyl-2-butenol, followed by a series of reactions including alkaline treatment and the use of N,N’-Bis(p-toluenesulfonyl) hydrazine to form the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The exact mechanism varies based on the specific application and target molecule.

Comparison with Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but differs in its functional groups and applications.

    Bicyclo[3.1.0]hexane derivatives: Various derivatives of bicyclo[3.1.0]hexane exist, each with unique properties and uses.

Uniqueness: Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Receptor Interactions

The compound's primary biological significance lies in its ability to serve as a building block for ligands that interact with metabotropic glutamate receptors. These receptors play crucial roles in various neurological processes, making them important targets for drug development.

mGluR2 and mGluR3 Antagonism

Derivatives of methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate have shown promise as antagonists of mGlu2 and mGlu3 receptors, which belong to subgroup 2 of metabotropic glutamate receptors . This antagonistic activity has potential implications for the treatment of various neurological and psychiatric conditions.

Therapeutic Potential

Research indicates that compounds derived from this compound may have therapeutic applications in several areas:

  • Mood Disorders : The mGluR2/3 antagonism exhibited by derivatives of this compound suggests potential efficacy in treating depression and anxiety .
  • Neurological Disorders : There are indications of possible applications in treating epilepsy, cerebral ischemia, and other neurological conditions .
  • Drug Dependence : Some studies suggest potential use in addressing substance abuse issues .
  • Inflammatory and Immune-Related Diseases : The compound's derivatives may have applications beyond neurological conditions .

Structural Activity Relationships

The biological activity of this compound is heavily influenced by its unique structural features. The bicyclic core, combined with the amino and carboxylate functionalities, contributes to its versatility as a synthetic intermediate.

Comparative Analysis

To better understand the compound's biological significance, it's useful to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Implications
This compoundBicyclic core with amino and carboxylate groupsPrecursor for mGluR ligands
Methyl bicyclo[3.1.0]hexane-6-carboxylateLacks amino functionalityPotentially less reactive in biological systems
Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylateEthyl substituent instead of methylMay alter solubility and pharmacokinetics

Research Findings

While direct biological activity data for this compound is limited, studies on its derivatives provide valuable insights:

  • A study by Yasuhara et al. explored prodrugs of 3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (MGS0039), which showed potential as an mGluR2 antagonist with antidepressant-like effects .
  • Research by Nakazato et al. investigated the synthesis and pharmacology of 3-alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives, demonstrating their potency as selective group II metabotropic glutamate receptor antagonists .

Challenges and Future Directions

One significant challenge in the development of drugs based on this compound derivatives is their poor oral bioavailability, particularly observed in primate studies . This suggests potential issues with human bioavailability, necessitating further research into drug delivery methods or structural modifications to enhance absorption.

Future research directions may include:

  • Exploring novel synthetic pathways to create more bioavailable derivatives.
  • Investigating the potential of these compounds in treating other neurological disorders.
  • Conducting more extensive in vivo studies to better understand the pharmacokinetics and pharmacodynamics of these compounds.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8(9)5-3-2-4-6(5)8/h5-6H,2-4,9H2,1H3

InChI Key

WDAMFWGDRJKYBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2C1CCC2)N

Origin of Product

United States

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